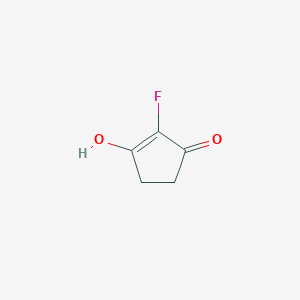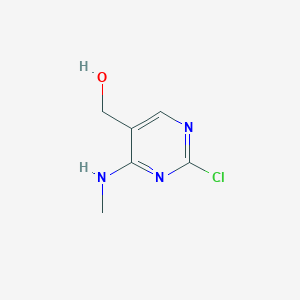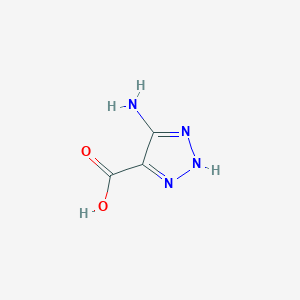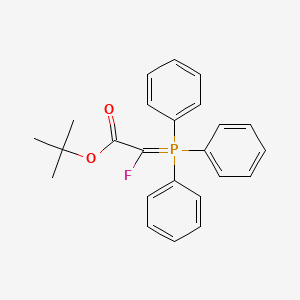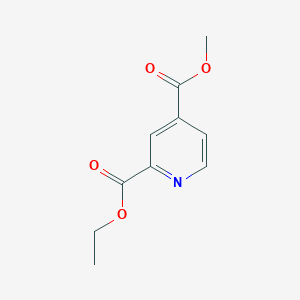
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with ethyl and methyl groups at the 2 and 4 positions, respectively, and ester groups at the 2 and 4 positions of the carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate can be achieved through the Hantzsch pyridine synthesis. This multi-component reaction involves an aldehyde (such as formaldehyde), two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor (such as ammonium acetate or ammonia). The initial product is a dihydropyridine, which can be oxidized to form the pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid under ultrasonic irradiation has been shown to improve yields significantly .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organoboron, -zinc, and -magnesium compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its effects on cellular processes and enzyme inhibition.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor-α prolyl hydroxylase. This inhibition affects various cellular pathways, including angiogenesis, erythropoiesis, and energy metabolism .
Comparison with Similar Compounds
Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: This compound has similar structural features but differs in its substitution pattern.
1,4-Dihydropyridine: Known for its medicinal properties, this compound shares the pyridine ring structure but has different functional groups.
Uniqueness: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-O-ethyl 4-O-methyl pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(13)8-6-7(4-5-11-8)9(12)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
IRBWQKHACGRGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


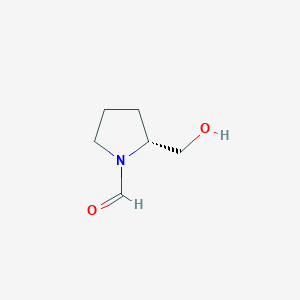
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
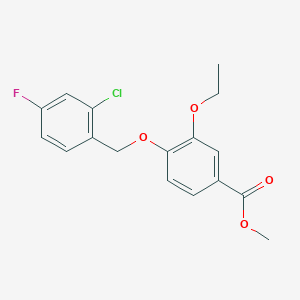
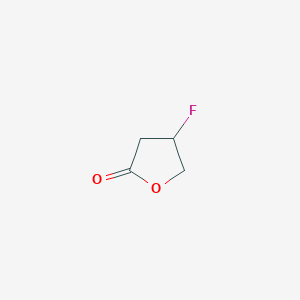
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
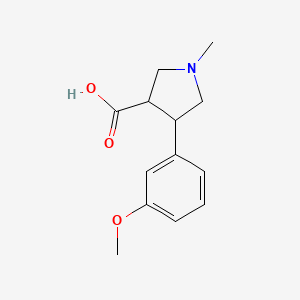
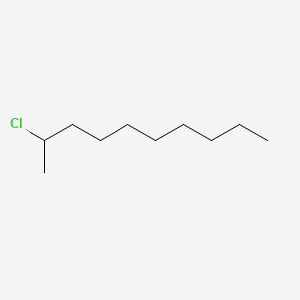
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
